molecular weight and formula of C8H14ClNO
molecular weight and formula of C8H14ClNO
An In-depth Technical Guide to the Molecular Weight and Formula of C8H14ClNO
Introduction: Beyond the Symbols
This guide, intended for researchers, scientists, and drug development professionals, moves beyond rudimentary calculations. It delves into the structural complexities implied by the formula C8H14ClNO, outlines the state-of-the-art methodologies for its empirical validation, and explains the critical reasoning behind these experimental choices. As a self-validating system, the protocols and logic presented herein are designed to ensure the highest degree of scientific integrity and trustworthiness in the characterization of this and similar molecules.
Part 1: Theoretical Characterization of C8H14ClNO
Before any instrument is calibrated or any sample is prepared, the journey of characterization begins with a theoretical analysis of the molecular formula. This provides a baseline against which all experimental data will be compared.
Calculation of Molecular Weight
The molecular weight of a compound can be expressed in two primary ways: the average molecular weight (often used in stoichiometric calculations for bulk material) and the monoisotopic mass (the exact mass used in high-resolution mass spectrometry).
| Atom | Quantity | Average Atomic Weight ( g/mol ) | Total Average Weight ( g/mol ) | Most Abundant Isotope | Monoisotopic Mass (Da) | Total Monoisotopic Mass (Da) |
| Carbon (C) | 8 | 12.011 | 96.088 | ¹²C | 12.000000 | 96.000000 |
| Hydrogen (H) | 14 | 1.008 | 14.112 | ¹H | 1.007825 | 14.109550 |
| Chlorine (Cl) | 1 | 35.453 | 35.453 | ³⁵Cl | 34.968853 | 34.968853 |
| Nitrogen (N) | 1 | 14.007 | 14.007 | ¹⁴N | 14.003074 | 14.003074 |
| Oxygen (O) | 1 | 15.999 | 15.999 | ¹⁶O | 15.994915 | 15.994915 |
| Total | 175.659 g/mol | 175.076392 Da |
This distinction is critical. When preparing a solution for a reaction, the average molecular weight is used. However, when identifying a compound with precision using mass spectrometry, the monoisotopic mass is the value that will be experimentally observed.
Elemental Composition
From the molecular formula, the theoretical percentage composition by mass can be calculated. This is the cornerstone for validation by elemental analysis.
| Element | Total Average Weight ( g/mol ) | Percentage Composition (%) |
| Carbon | 96.088 | 54.70% |
| Hydrogen | 14.112 | 8.03% |
| Chlorine | 35.453 | 20.18% |
| Nitrogen | 14.007 | 7.97% |
| Oxygen | 15.999 | 9.11% |
| Total | 175.659 | 100.00% |
The Inherent Ambiguity: The Challenge of Isomerism
A molecular formula of C8H14ClNO does not define a single, unique molecule. It represents a vast number of possible isomers—compounds with the same formula but different atomic arrangements.[1][2] Understanding this is paramount in drug development, as different isomers can have drastically different pharmacological and toxicological profiles.
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Structural Isomers: Atoms are connected in a different order. C8H14ClNO could contain various functional groups, such as an α-haloamide, a chloro-substituted amine, a cyclic structure, or others.[3] For example, the C8H14 backbone alone has numerous potential arrangements, including rings and double bonds.[4][5]
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Stereoisomers: Atoms have the same connectivity but differ in their spatial arrangement.
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Geometric Isomers (Cis/Trans): Can occur if the molecule contains a double bond or a rigid ring structure.
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Optical Isomers (Enantiomers): Will exist if the molecule contains a chiral center (a carbon atom bonded to four different groups). Given the complexity, it is highly probable that many isomers of C8H14ClNO are chiral.
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The presence of a halogen atom like chlorine can significantly modulate a molecule's biological activity and metabolic stability, a concept often exploited in medicinal chemistry.[6][7][8] Therefore, elucidating the exact isomeric structure is as important as confirming the molecular formula itself.
Caption: Integrated workflow for the characterization of C8H14ClNO.
Mass Spectrometry (MS): The Molecular Scale
Mass spectrometry is the definitive technique for determining the molecular weight of a compound. [9][10]It measures the mass-to-charge ratio (m/z) of ionized molecules.
Core Principle & Causality: The fundamental principle involves converting neutral sample molecules into gaseous ions, which can then be manipulated by electric and magnetic fields. The separation of these ions based on their m/z ratio allows for the determination of their mass with high precision.
Experimental Protocol (Conceptual):
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Sample Preparation: Dissolve a minute quantity of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile). The purity of the sample is critical, as impurities will complicate the resulting spectrum. [11][12]2. Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common "soft" ionization technique for polar molecules like amides, as it minimizes fragmentation and typically shows a strong signal for the molecular ion.
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Causality: Soft ionization is chosen to preserve the integrity of the molecule, ensuring the primary peak observed corresponds to the intact molecule's mass, not a fragment's.
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Mass Analysis: The generated ions are guided into the mass analyzer (e.g., Time-of-Flight or Orbitrap). The analyzer separates the ions based on their m/z.
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Data Interpretation:
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Identify the Molecular Ion Peak [M+H]⁺: In ESI, molecules often gain a proton, so the primary peak will be at the monoisotopic mass + mass of a proton (175.076392 + 1.007825 = 176.084217 Da).
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Apply the Nitrogen Rule: For a molecule with an odd number of nitrogen atoms, the molecular ion will have an odd nominal mass. [13][14]Our compound has one nitrogen atom and a monoisotopic mass of ~175, which is consistent with this rule.
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Check Isotopic Pattern: The presence of chlorine provides a definitive signature. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The mass spectrum should show two peaks for the molecular ion, separated by ~2 Da, with the M+2 peak having roughly one-third the intensity of the main peak. This is a crucial validation step.
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Elemental Analysis (EA): The Formula Proof
While modern spectroscopy has become central to structure elucidation, elemental analysis remains a powerful tool for unequivocally determining the empirical formula of a pure substance. [15][16][17] Core Principle & Causality: The technique relies on the complete combustion of a precisely weighed sample. The resulting combustion gases (CO₂, H₂O, N₂) are quantitatively measured, allowing for the calculation of the mass percentages of C, H, and N in the original sample. [18]Halogens like chlorine are typically determined through separate methods.
Experimental Protocol (Conceptual):
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Sample Preparation: A highly purified and completely dry sample is essential. Pharmaceutical-grade materials often require purity levels exceeding 98%. [19]The sample is weighed with microanalytical precision.
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Causality: Any residual solvent (e.g., water or organic solvent) will alter the hydrogen and carbon percentages, leading to an incorrect empirical formula.
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Combustion: The sample is combusted at high temperatures (typically >900°C) in a stream of pure oxygen. This process quantitatively converts all carbon to CO₂, all hydrogen to H₂O, and all nitrogen to N₂ gas (or nitrogen oxides which are subsequently reduced to N₂).
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Separation and Detection: The combustion gases are passed through a series of traps or gas chromatography columns to separate them. A thermal conductivity detector then measures the amount of each gas.
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Calculation and Comparison: The instrument's software calculates the mass percentages of C, H, and N from the detected gases. The results are then compared to the theoretical values. A match within an acceptable margin (typically ±0.4%) provides strong evidence for the proposed molecular formula.
Part 3: The Broader Context in Drug Development
Confirming the is not an academic exercise; it is a prerequisite for meaningful drug discovery and development.
Synthesis and Characterization of Analogs
Once a lead compound is identified, medicinal chemists synthesize numerous analogs to explore structure-activity relationships (SAR). [20][21]Each new analog must undergo the same rigorous characterization process described above to ensure that the observed biological activity is attributed to the correct molecular entity.
Purity Assessment and its Implications
The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts safety and efficacy. [12][22]Impurities, even at trace levels, can be toxic or have their own pharmacological effects, potentially confounding biological data. [11]The analytical methods used to confirm the molecular formula, especially mass spectrometry and chromatography, are also central to identifying and quantifying impurities. [23]
Conclusion
The molecular formula C8H14ClNO represents a molecule with a theoretical average molecular weight of 175.659 g/mol and a monoisotopic mass of 175.076392 Da. However, this simple string of characters conceals a world of structural complexity due to extensive isomerism. For the research and drug development professional, establishing the identity of such a compound is a meticulous process that marries theoretical calculation with rigorous experimental validation. Through the synergistic application of mass spectrometry to confirm the molecular weight and the nitrogen/halogen content, and elemental analysis to verify the empirical formula, a high degree of confidence in the molecular formula can be achieved. This foundational data, supported by spectroscopic techniques to define the specific isomer, is the bedrock upon which reliable, reproducible, and ultimately successful scientific advancement is built.
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